molecular formula C17H21NO5 B2413676 2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione CAS No. 321979-54-8

2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2413676
CAS No.: 321979-54-8
M. Wt: 319.357
InChI Key: CBWQGVITGZFHSI-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitroethyl group, and a dimethylcyclohexane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method starts with the nitration of 4-methoxyphenyl ethyl ketone to introduce the nitro group. This is followed by a cyclization reaction to form the cyclohexane-dione core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .

Scientific Research Applications

2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroaryl and methoxyaryl derivatives, such as:

Uniqueness

What sets 2-[1-(4-Methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione apart is its unique combination of functional groups and its cyclohexane-dione core. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a versatile compound in scientific research .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-2-nitroethyl]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2)8-14(19)16(15(20)9-17)13(10-18(21)22)11-4-6-12(23-3)7-5-11/h4-7,13,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWQGVITGZFHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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